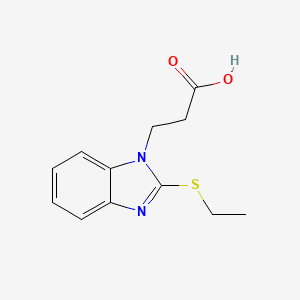

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid

Description

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid is an organic compound with the molecular formula C12H14N2O2S This compound is characterized by the presence of a benzimidazole ring substituted with an ethylsulfanyl group and a propionic acid moiety

Properties

IUPAC Name |

3-(2-ethylsulfanylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-17-12-13-9-5-3-4-6-10(9)14(12)8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRWDAQXQFDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzimidazole ring.

Attachment of Propionic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild acidic or neutral solvents (e.g., dichloromethane) at 0–25°C.

-

Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | 0–25°C, CH₂Cl₂ | Sulfoxide or sulfone derivatives |

Benzimidazole Ring Modifications

The benzimidazole core participates in electrophilic substitution and alkylation:

Electrophilic Substitution

-

Reagents : Nitric acid (HNO₃) or bromine (Br₂).

-

Conditions : Acidic media (e.g., H₂SO₄) at elevated temperatures (50–80°C).

-

Sites : Predominantly at C-4 or C-5 positions due to electron-rich aromatic systems .

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) or propargyl aldehydes.

-

Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Propionic Acid Functionalization

The carboxylic acid group undergoes esterification, amidation, and salt formation:

Esterification

-

Reagents : Alcohols (e.g., ethanol) with acid catalysts (H₂SO₄).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux, 12 hr | Ethyl ester derivative |

Amidation

-

Reagents : Amines (e.g., NH₃) with coupling agents (e.g., carbodiimides).

Mesylate Salt Formation

-

Reagents : Methanesulfonic acid (MsOH).

-

Conditions : Stirring in ethanol or acetic acid at 20–30°C .

Reduction and Hydrogenation

Limited data exist for direct reduction, but analogous imidazole derivatives undergo:

-

N-Oxide Reduction : Catalytic hydrogenation (Pd/C) or Fe/HCl systems .

-

Nitro Group Reduction : Fe-acetic acid for nitro-to-amine conversion in related benzimidazoles .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

Scientific Research Applications

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid is a chemical compound with potential applications as an inhibitor of certain enzymes and in the treatment of inflammatory conditions .

Basic Information

this compound has the molecular formula .

Potential Applications

- Leukotriene A4 Hydrolase (LTA4H) Inhibitor: Derivatives of benzimidazole, including this compound, can be used as inhibitors of the LTA4H enzyme . LTA4H is involved in the formation of leukotriene B4 (LTB4), a pro-inflammatory mediator .

- Treatment of Inflammatory Conditions: By inhibiting LTA4H, these compounds may help reduce LTB4 production, which could be beneficial in treating various inflammatory diseases .

Inflammatory Diseases

LTB4 is associated with multiple inflammatory conditions, including:

- Asthma

- Chronic Obstructed Pulmonary Disease (COPD)

- Rheumatoid Arthritis

- Inflammatory Bowel Diseases (IBD)

- Psoriasis

Related Research

- CRTH2 Antagonists: 2-Sulfanyl-benzoimidazol-1-yl-acetic acid derivatives are being studied as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists . These antagonists may be useful in treating prostaglandin-mediated diseases, including allergic asthma, rhinitis, and inflammatory bowel disease .

- Prolyl Hydroxylase Inhibitors: Benzoimidazoles are also under investigation as prolyl hydroxylase inhibitors .

Mechanism of Action

The mechanism of action of 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Ethylsulfanyl-benzoimidazol-1-yl)-acetamide

- 2-(2-Ethylsulfanyl-benzoimidazol-1-yl)-1-morpholin-4-yl-ethanone

Uniqueness

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid is unique due to the presence of the propionic acid moiety, which distinguishes it from similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid (CAS No. 332885-93-5) is a compound with a unique chemical structure that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoimidazole moiety linked to a propionic acid group via an ethylsulfanyl substituent. This structural configuration is thought to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzoimidazole core enhances its binding affinity, potentially modulating signaling pathways involved in inflammation and cellular proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are particularly noteworthy. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells. This reduction indicates a potential role in managing chronic inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains, indicating broad-spectrum antimicrobial potential. |

| Anti-inflammatory Evaluation | Reduced levels of TNF-α and IL-6 in vitro, supporting its use in inflammatory disease management. |

| Anticancer Research | Showed antiproliferative effects on cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications. |

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

- Cytokine Modulation : The compound significantly modulates cytokine release, which is crucial for its anti-inflammatory effects.

- Cell Viability : It exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for anticancer agents.

- Mechanistic Insights : Investigations into its mechanism of action suggest that it may inhibit specific kinases involved in inflammatory signaling pathways.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) in deuterated solvents is critical for confirming the ethylsulfanyl and benzoimidazole moieties. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, while mass spectrometry (MS) provides molecular weight confirmation. For example, related benzimidazole derivatives with trifluoromethyl groups were characterized using similar protocols to verify >98% purity .

Q. How should researchers optimize synthetic routes for this compound to minimize byproducts?

- Methodological Answer : Reaction conditions (e.g., temperature, catalysts, and solvent polarity) must be systematically optimized. For structurally similar compounds, trifluoromethyl-substituted benzoimidazoles were synthesized under controlled thermal conditions (e.g., melting points ~248°C), suggesting thermal stability considerations during synthesis . Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) can isolate the target compound from impurities, as demonstrated in analogous protocols .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Safety data for structurally related benzimidazole-piperidine compounds recommend desiccation to avoid moisture-induced degradation, which may apply here given the sulfanyl group’s potential reactivity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of benzimidazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, metabolite interference). Use orthogonal assays (e.g., enzymatic inhibition, microbial models) to cross-validate results. For example, microbial metabolism studies of propionic acid derivatives revealed species-specific dehydroxylation and demethylation pathways that alter bioactivity . Additionally, employ advanced chromatography (e.g., chiral HPLC) to resolve epimers or isomers, as noted in pharmacopeial standards for related compounds .

Q. What metabolic pathways are hypothesized for this compound based on structurally similar analogs?

- Methodological Answer : Gut microbiota likely mediate initial degradation via dehydroxylation or sulfanyl group cleavage, followed by phase II conjugation (glucuronidation/sulfation). For example, 3-(3′-hydroxyphenyl)propionic acid derivatives undergo microbial ring fission to yield benzoic acid metabolites, which are further processed by mammalian enzymes . Isotope-labeling studies and fecal incubation assays can track metabolic intermediates in vitro.

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations can predict interaction sites on targets like cytochrome P450 enzymes, informed by structural analogs such as trifluoromethyl-substituted benzoimidazoles . For in vivo validation, pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma metabolites are recommended .

Q. What strategies address challenges in resolving structural isomerism or impurities in synthesized batches?

- Methodological Answer : Employ tandem MS/MS to distinguish isomers with identical molecular weights. Adjust chromatographic conditions (e.g., mobile phase pH, column temperature) to separate co-eluting epimers, as observed in pharmacopeial analyses of piperazine derivatives . For impurities, spectral deconvolution in NMR or high-resolution MS can identify trace contaminants.

Key Methodological Considerations

- Synthesis : Prioritize regioselective alkylation to position the ethylsulfanyl group correctly.

- Metabolism : Combine in vitro microbial models (e.g., fecal slurry incubations) with mammalian hepatocyte assays to map metabolic pathways .

- Data Reproducibility : Standardize experimental protocols (e.g., cell culture media, animal diets) to minimize variability in bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.